2-[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]-6-(7-{2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-1H-imidazol-5-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-1,3-benzodiazole tetrahydrochloride
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Overview
Description
The compound “6-(7-(2-((S)-5-Azaspiro[2.4]heptan-6-yl)-1H-imidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]imidazole tetrahydrochloride” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including imidazole, fluorenyl, and azabicycloheptane moieties, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the imidazole ring, the introduction of the fluorenyl group, and the incorporation of the azabicycloheptane moiety. Common synthetic routes may include:
Imidazole Formation: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Fluorenyl Group Introduction: The fluorenyl group can be introduced through Friedel-Crafts acylation or alkylation reactions.
Azabicycloheptane Incorporation: The azabicycloheptane moiety can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: The fluorenyl group can be reduced to form dihydrofluorene derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazolone derivatives, while reduction of the fluorenyl group may yield dihydrofluorene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Potential molecular targets may include enzymes, receptors, and ion channels. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or alteration of ion channel activity.
Comparison with Similar Compounds
Similar Compounds
- **6-(7-(2-((S)-5-Azaspiro[2.4]heptan-6-yl)-1H-imidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]imidazole dihydrochloride
- **6-(7-(2-((S)-5-Azaspiro[2.4]heptan-6-yl)-1H-imidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]imidazole monohydrochloride
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties. For example, the presence of the azabicycloheptane moiety may enhance the compound’s stability and bioavailability, while the fluorenyl group may contribute to its fluorescence properties.
Properties
IUPAC Name |
2-(2-azabicyclo[2.2.1]heptan-3-yl)-6-[7-[2-(5-azaspiro[2.4]heptan-6-yl)-1H-imidazol-5-yl]-9,9-difluorofluoren-2-yl]-1H-benzimidazole;tetrahydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32F2N6.4ClH/c36-35(37)25-12-18(19-4-8-27-28(14-19)42-33(41-27)31-21-1-5-22(11-21)40-31)2-6-23(25)24-7-3-20(13-26(24)35)30-16-38-32(43-30)29-15-34(9-10-34)17-39-29;;;;/h2-4,6-8,12-14,16,21-22,29,31,39-40H,1,5,9-11,15,17H2,(H,38,43)(H,41,42);4*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIXEFTXAPHPPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2)C3=NC4=C(N3)C=C(C=C4)C5=CC6=C(C=C5)C7=C(C6(F)F)C=C(C=C7)C8=CN=C(N8)C9CC1(CC1)CN9.Cl.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36Cl4F2N6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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